molecular formula C24H19N7O B6431643 2-amino-N-(3-methylphenyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577765-61-8

2-amino-N-(3-methylphenyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B6431643
CAS RN: 577765-61-8
M. Wt: 421.5 g/mol
InChI Key: GLXABDOKKHIVHN-MZJWZYIUSA-N
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Description

2-amino-N-(3-methylphenyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H19N7O and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.16510826 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitBcr-Abl and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

The compound interacts with its targets, potentially inhibiting the activity of Bcr-Abl and HDAC . This inhibition could lead to changes in the cell, such as altered gene expression or cell death, depending on the specific context and cell type.

Biochemical Pathways

Given its potential targets, it may affect pathways related tocell growth and differentiation , as well as gene expression . The inhibition of Bcr-Abl could disrupt signaling pathways that promote cell proliferation, while the inhibition of HDAC could lead to changes in gene expression by affecting chromatin structure.

Result of Action

Based on its potential targets, it could lead tocell cycle arrest or apoptosis in cancer cells by disrupting critical signaling pathways .

Biochemical Analysis

Biochemical Properties

2-amino-N-(3-methylphenyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases and histone deacetylases, which are crucial for regulating cell growth and gene expression . The compound’s interaction with these enzymes involves binding to their active sites, thereby modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It impacts cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of histone deacetylases can lead to changes in chromatin structure and gene transcription, affecting cell cycle progression and apoptosis . Additionally, its kinase inhibition properties can disrupt signaling cascades essential for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of target enzymes, such as kinases and histone deacetylases, inhibiting their activity. This inhibition can lead to reduced phosphorylation of key signaling proteins and altered acetylation of histones, thereby modulating gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over extended periods, potentially leading to diminished efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by selectively inhibiting target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and off-target interactions . Understanding the dosage-dependent effects is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism . The compound’s metabolism may also produce active or inactive metabolites that contribute to its biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its accessibility to target enzymes and its overall efficacy in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its ability to modulate cellular processes effectively.

properties

IUPAC Name

2-amino-N-(3-methylphenyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O/c1-15-7-6-9-16(13-15)28-24(32)20-21-23(30-19-11-3-2-10-18(19)29-21)31(22(20)25)27-14-17-8-4-5-12-26-17/h2-14H,25H2,1H3,(H,28,32)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXABDOKKHIVHN-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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